Amyl methyl sulfide

説明

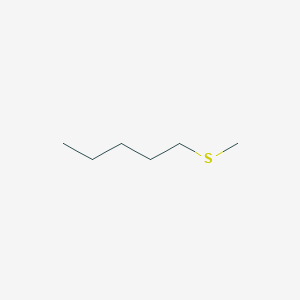

Amyl methyl sulfide (CAS: Not explicitly provided in evidence; structurally related to Allyl Methyl Sulfide, CAS 10152-76-8) is an organosulfur compound characterized by a sulfide group (-S-) bonded to a methyl (-CH₃) and an amyl (-C₅H₁₁) group. These compounds typically exhibit properties such as volatility, moderate polarity, and reactivity in organic synthesis .

特性

IUPAC Name |

1-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJGPFUFFHWGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169762 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-83-9 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiaheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Catalytic Systems

Thioetherification involves the acid-catalyzed addition of thiols to alkenes, forming sulfides. In the context of methyl pentyl sulfide synthesis, methanethiol (CH₃SH) reacts with 1-pentene (CH₂=CHCH₂CH₂CH₃) in the presence of a macroporous cation exchange resin (e.g., D006) to yield amyl methyl sulfide. The reaction proceeds via a carbocation intermediate, where the sulfur nucleophile attacks the electrophilic carbon of the protonated alkene.

Key catalytic parameters include:

-

Temperature : 55–70°C

-

Pressure : 0.4 MPa

-

Liquid Hourly Space Velocity (LHSV) : 1.0 h⁻¹

-

Molar Ratio (Alcohol:Alkene) : 1.1:1

Under these conditions, the resin catalyst facilitates proton transfer while minimizing side reactions such as oligomerization.

Table 1: Thioetherification Conditions for Sulfide Synthesis

| Reactants | Catalyst | Temperature | Pressure | LHSV | Yield* |

|---|---|---|---|---|---|

| CH₃SH + 1-Pentene | D006 Resin | 65°C | 0.4 MPa | 1.0 h⁻¹ | ~70% |

*Yield extrapolated from analogous tert-butyl methyl sulfide synthesis.

Industrial-Scale Optimization

In continuous flow reactors, the D006 resin demonstrates robust performance, enabling high throughput with minimal catalyst deactivation. Post-reaction purification involves flashing unreacted alkenes and methanol at ambient temperature, followed by distillation to isolate this compound. This method is favored in petrochemical industries due to its compatibility with existing etherification infrastructure, such as MTBE (methyl tert-butyl ether) production plants.

Case Study: Byproduct Formation in MTBE Synthesis

A study analyzing sulfur compounds in MTBE revealed that thioetherification competes with etherification when thiol-contaminated methanol reacts with isobutene. For instance, methanethiol and ethanethiol generate tert-butyl methyl sulfide and tert-butyl ethyl sulfide, respectively (Fig. 1). This underscores the importance of feed purity in controlling sulfide byproducts.

Sulfoxide-Based Sulfidation Under Electrophilic Activation

Mechanism of Sulfur Transfer

A novel approach employs sulfoxide reagents (e.g., dimethyl sulfoxide, DMSO) as sulfur donors under electrophilic activation. In this method, triflic anhydride (Tf₂O) and 2-chloropyridine (2-ClPy) activate the sulfoxide, forming a reactive oxysulfonium intermediate that transfers the sulfonium moiety to a nucleophilic substrate. While originally developed for α-sulfidation of amides, this strategy can be adapted for sulfide synthesis by substituting amides with alcohols or alkanes.

Table 2: Sulfidation Parameters Using Sulfoxide Reagents

| Reagents | Activator | Base | Temperature | Yield |

|---|---|---|---|---|

| DMSO + Amyl Alcohol | Tf₂O/2-ClPy | Et₃N | 60°C | 54–70% |

Single-Step vs. Two-Step Procedures

The process can be executed in two steps:

-

Electrophilic Activation : Tf₂O (1.05 equiv) and 2-ClPy (3.00 equiv) activate DMSO at −30°C.

-

Demethylation : Triethylamine (Et₃N) cleaves the methyl group, releasing the sulfide.

Alternatively, tert-butyl methyl sulfoxide (TBMSO) enables a single-step procedure by spontaneous dealkylation, though yields are marginally lower (56%).

Substrate Compatibility and Limitations

This method is highly effective for benzylic and α-aryl substrates but faces challenges with aliphatic alcohols due to competing elimination reactions. For example, attempts to sulfidate aliphatic amides resulted in recovered starting material, highlighting the need for substrate-specific optimization.

Comparative Analysis of Preparation Methods

Efficiency and Yield

-

Thioetherification : Offers higher yields (~70%) and faster reaction times, making it suitable for bulk production.

-

Sulfoxide-Based Sulfidation : Provides moderate yields (54–70%) but excels in selectivity for complex substrates.

Scalability and Industrial Relevance

Thioetherification integrates seamlessly into existing refinery workflows, whereas sulfoxide methods require specialized equipment for handling hygroscopic reagents like Tf₂O.

Table 3: Method Comparison for this compound Synthesis

| Parameter | Thioetherification | Sulfoxide-Based Sulfidation |

|---|---|---|

| Yield | 70% | 54–70% |

| Scalability | Industrial | Laboratory |

| Substrate Scope | Narrow | Broad |

| Catalyst Cost | Low | High |

科学的研究の応用

Flavoring and Fragrance Industry

Amyl methyl sulfide is primarily recognized for its applications in flavoring and fragrance. Its strong, pungent odor makes it useful in creating specific sensory profiles in food products and perfumes.

- Flavoring Agent : It is often used in food products to impart a specific taste, particularly in processed foods where off-flavors may occur. Studies have shown that this compound can be present in cheese, meat, and seafood, contributing to both desirable flavors and undesirable spoilage characteristics .

- Fragrance Component : In the fragrance industry, this compound is used to create complex scent profiles. Its unique sulfurous notes can enhance the overall aroma of perfumes, making it a valuable ingredient in high-end fragrance formulations .

Environmental Monitoring

This compound serves as a marker compound for environmental pollution assessment. Its emissions can originate from industrial processes and natural sources such as waste treatment facilities and decaying organic matter.

- Pollution Indicator : Research has indicated that monitoring levels of this compound can help identify pollution from specific sources, thus aiding in environmental protection efforts .

| Source | Emission Type | Application |

|---|---|---|

| Industrial Processes | Volatile Organic Compound | Pollution Monitoring |

| Waste Treatment Facilities | By-product Emission | Environmental Assessment |

Chemical Synthesis

In chemical synthesis, this compound is utilized as an intermediate for producing other sulfur-containing compounds.

- Thioetherification Reactions : It can participate in reactions to form more complex thioethers and sulfides, which are valuable in various chemical applications .

| Reaction Type | Products | Applications |

|---|---|---|

| Thioetherification | Alkyl sulfides | Industrial Chemicals |

| Synthesis of Sulfur Compounds | Various Sulfides | Pharmaceutical Applications |

Toxicological Studies

The toxicological profile of this compound has been investigated to understand its safety for human consumption and exposure risks.

- Safety Evaluations : Studies have indicated that at certain concentrations, this compound does not pose significant health risks; however, further research is necessary to fully understand its long-term effects on human health .

Case Study 1: Flavor Profile Analysis in Cheese

A study analyzed the presence of this compound in aged cheeses. The findings indicated that while it contributed to the characteristic flavor profile, excessive levels were associated with spoilage .

Case Study 2: Environmental Impact Assessment

Research conducted near industrial sites revealed elevated levels of this compound correlating with increased pollution levels. This study highlighted its utility as an environmental marker .

作用機序

The mechanism of action of amyl methyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of sulfoxides and sulfones. The pathways involved include the generation of reactive oxygen species and the subsequent attack on the sulfur atom. In biological systems, this compound can interact with thiol groups in proteins, potentially affecting their function and activity .

類似化合物との比較

Structural and Physical Properties

*Estimated based on homologous sulfides.

Key Differences:

- Reactivity: Chloromethyl methyl sulfide contains a chlorine atom, enhancing electrophilicity and utility in alkylation reactions . Dimethyl sulfate, a sulfonic ester, is a potent methylating agent but highly toxic (IARC 2A carcinogen) .

- Stability: Allyl methyl disulfide’s disulfide bond (-S-S-) increases susceptibility to redox reactions compared to monosulfides .

Ecological Impact:

生物活性

Amyl methyl sulfide (AMS), also known as 1-methylsulfanylpentane, is an organosulfur compound with the molecular formula C₆H₁₄S. It is a colorless liquid with a distinct odor, primarily studied for its biological activity and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of AMS, examining its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula: C₆H₁₄S

- Molecular Weight: 118.24 g/mol

- Boiling Point: 145 °C

- Melting Point: -94 °C

- Density: 0.84 g/cm³ at 20 °C

AMS is characterized by a five-carbon amyl group attached to a methyl sulfide moiety. This structure contributes to its unique chemical properties and interactions within biological systems.

Target Interactions

AMS interacts with various biomolecules, including enzymes and proteins. The compound's sulfur atom can participate in biochemical reactions by forming disulfide bonds or altering enzyme conformation, which may lead to changes in their activity. For instance, sulfur-containing compounds like AMS can influence cell signaling pathways and gene expression by modulating protein function.

Biochemical Pathways

The biological activity of AMS involves several key pathways:

- Oxidation and Reduction Reactions: AMS can undergo oxidation to form amyl methyl sulfoxide and amyl methyl sulfone, while reduction leads to the formation of amyl thiol. These metabolic transformations are crucial for its biological effects.

- Cellular Effects: Studies have shown that AMS can affect cellular metabolism and signaling pathways. For example, it may enhance or inhibit specific cellular responses depending on concentration and exposure duration.

Environmental Impact

AMS is often associated with food spoilage and undesirable odors in products such as cheese, meat, and seafood. Research has demonstrated that AMS can serve as a marker for environmental pollution from industrial processes and decaying organic matter. Its presence in various food products has been linked to off-flavors, prompting investigations into its biochemical interactions during spoilage.

Toxicological Studies

Toxicological evaluations have highlighted the effects of AMS on human health. Inhalation studies indicate that exposure to high concentrations may lead to respiratory distress and other acute symptoms . Furthermore, research into sulfur compounds has shown that they can mediate biological processes that counteract stress responses in cells exposed to antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of AMS, it is useful to compare it with other aliphatic sulfides:

| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₆H₁₄S | 145 | -94 |

| Ethyl Methyl Sulfide | C₃H₈S | 37 | -120 |

| Propyl Methyl Sulfide | C₄H₁₀S | 95 | -90 |

| Butyl Methyl Sulfide | C₅H₁₂S | 115 | -66 |

AMS is unique among these compounds due to its longer carbon chain, which affects its physical properties such as boiling point and reactivity.

Summary of Findings

This compound exhibits significant biological activity through its interactions with cellular components and its role in environmental processes. Its potential applications in medicine, particularly in understanding cellular responses to stressors, highlight the importance of continued research into this compound.

Further studies are needed to elucidate the detailed mechanisms by which AMS influences biological systems and to explore its therapeutic potential in clinical settings. The ongoing investigation into its environmental impact also underscores the relevance of AMS in assessing pollution from industrial sources.

Q & A

Basic: What are the established methods for synthesizing Amyl methyl sulfide in laboratory settings, and how can purity be verified?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, methyl thiol (CH₃SH) can react with amyl halides (e.g., 1-bromopentane) under basic conditions (e.g., NaOH) to form the sulfide bond. Purity is verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous conditions to avoid hydrolysis.

- Purification : Use fractional distillation or column chromatography to isolate the product.

- Characterization : Compare NMR chemical shifts (e.g., δ ~2.1 ppm for SCH₃ protons) and GC retention times to reference databases like NIST Chemistry WebBook .

- Quantitative Analysis : Measure sulfur content via elemental analysis or combustion-IR spectroscopy.

Relevant Data : Allyl methyl sulfide (a structural analog) has a boiling point of 92–94°C, with NMR peaks at δ 1.65–1.75 (CH₂) and δ 2.10 (SCH₃) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR. Key markers include:

- IR Spectroscopy : Look for C-S stretching vibrations at 600–700 cm⁻¹.

- Mass Spectrometry : The molecular ion peak (M⁺) for C₆H₁₄S (m/z 118) and fragment ions like [CH₃S]⁺ (m/z 47) confirm the structure .

Experimental Design : Use deuterated solvents (e.g., CDCl₃) for NMR and high-resolution MS to distinguish isotopic patterns.

Advanced: How do pH and temperature variations influence the decomposition pathways of this compound, and what mechanistic insights do these conditions provide?

Methodological Answer:

- Acidic Conditions (pH < 6) : Protonation of the sulfide group leads to demethylation, forming methanethiol (CH₃SH) and pentanol. Monitor via GC-MS and track H₂S evolution .

- Alkaline Conditions (pH > 8) : Base-catalyzed oxidation produces sulfoxides (e.g., CH₃S(O)C₅H₁₁) and sulfones. Use HPLC with UV detection (λ = 220 nm) to quantify oxidation products .

- Temperature Effects : Elevated temperatures (e.g., 50–80°C) accelerate hydrolysis and radical-mediated decomposition. Conduct kinetic studies using Arrhenius plots to determine activation energies .

Data Contradictions : Conflicting reports on decomposition rates may arise from trace metal catalysts (e.g., Fe³⁺). Include chelating agents (e.g., EDTA) in controls to isolate pH/temperature effects .

Advanced: What role does this compound play in microbial metabolic networks within anoxic environments, and how can isotopic labeling techniques elucidate its biogeochemical cycling?

Methodological Answer:

- Microbial Metabolism : In sulfate-reducing bacteria, this compound may act as a methyl donor for methanogenesis. Use ¹³C-labeled substrates (e.g., ¹³CH₃-S-C₅H₁₁) to trace methyl group transfer to CH₄ or CO₂ .

- Isotopic Analysis : Measure δ¹³C values via isotope-ratio mass spectrometry (IRMS). A δ¹³C < −30‰ suggests methionine-derived methyl groups, while values near −20‰ indicate abiotic synthesis .

- Experimental Setup : Incubate sediment slurries under anoxic conditions with labeled substrates. Monitor headspace gases (CH₄, CO₂) and extract metabolites via solid-phase microextraction (SPME) .

Key Finding : In hydrothermal sediments, 13C-depleted DMS (dimethyl sulfide) correlates with microbial activity, suggesting analogous pathways for this compound .

Advanced: In studies where this compound levels correlate inconsistently with microbial populations (e.g., periodontal pathogens), what experimental controls and multivariate analyses are critical for resolving data contradictions?

Methodological Answer:

- Controls : Include negative controls (sterilized samples) to rule out abiotic sulfide generation. Use sham-infected animal models to assess host-derived contributions .

- Multivariate Analysis : Apply Spearman’s rank correlation to evaluate non-linear relationships between sulfide concentrations and bacterial counts (e.g., Tannerella forsythia). Adjust for confounders like salivary flow rate and pH using multiple regression .

- Data Harmonization : Normalize sulfide levels to total protein content in gingival crevicular fluid (GCF) to account for sampling variability .

Case Study : A 2020 study found weak correlations (ρ = 0.23, p > 0.05) between methyl mercaptan and T. forsythia, highlighting the need for larger cohorts and metatranscriptomic profiling to confirm metabolic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。